4,4,4-trifluoro-N-(pyridin-3-yl)butanamide
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Overview
Description
4,4,4-Trifluoro-N-(pyridin-3-yl)butanamide is a fluorinated organic compound that features a trifluoromethyl group and a pyridine ring. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(pyridin-3-yl)butanamide typically involves the reaction of 4,4,4-trifluorobutyric acid with pyridin-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an intermediate amide bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4,4-Trifluoro-N-(pyridin-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-N-(pyridin-4-yl)butanamide
- 4,4,4-Trifluoro-N-(pyridin-2-yl)butanamide
- 4,4,4-Trifluoro-N-(pyridin-3-yl)pentanamide
Uniqueness
4,4,4-Trifluoro-N-(pyridin-3-yl)butanamide is unique due to the position of the pyridine ring and the trifluoromethyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
Molecular Formula |
C9H9F3N2O |
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Molecular Weight |
218.18 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)4-3-8(15)14-7-2-1-5-13-6-7/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
HNAPKCBQOIQRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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